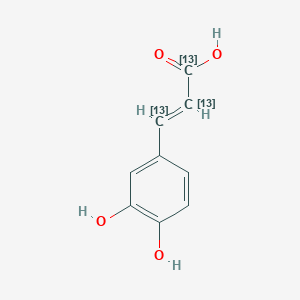

カフェ酸-13C3

概要

説明

Synthesis Analysis

Caffeic Acid-13C3 synthesis involves specific chemical reactions, such as the Wittig reaction, which is significant for constructing unsaturated carbon-carbon bonds. This process is adaptable to water medium conditions and can yield various caffeic acid derivatives efficiently. The synthesis approach is environmentally friendly, offering a greener alternative for organic chemistry applications (Sidoryk et al., 2018).

Molecular Structure Analysis

Caffeic Acid-13C3's molecular structure is characterized by its phenolic nature, with specific emphasis on the presence of hydroxyl groups that contribute to its biological activities. Advanced nuclear magnetic resonance (NMR) methodologies, such as variable-temperature two-dimensional proton-proton double quantum filter correlation spectroscopy and proton-carbon heteronuclear multiple quantum coherence spectroscopy, enable the detailed analysis of complex phenolic mixtures like caffeic acid and its derivatives, facilitating the identification and quantification of these compounds in natural products (Exarchou et al., 2001).

Chemical Reactions and Properties

Caffeic acid's chemical properties, particularly its reactivity towards oxidizing agents, lead to the formation of specific dimers and trimers. These reactions involve the side chain of the caffeic acid units, resulting in compounds analogous to natural lignans and neolignans with dioxane, furan, or cyclohexene bridges. The products of these reactions are highly dependent on factors like pH, which significantly affects the reaction rate and yield (Cilliers & Singleton, 1991).

Physical Properties Analysis

The physical properties of Caffeic Acid-13C3, such as solubility, melting point, and crystal structure, can be inferred from studies on caffeic acid and its polymorphs. High-field NMR spectroscopy and single-crystal X-ray diffraction provide insights into the number of distinct sites in caffeic acid polymorphs and indicate structural disorder, which is essential for understanding the physical behavior of these compounds (Enright et al., 2007).

科学的研究の応用

食品産業における用途

カフェ酸-13C3は、その抗酸化作用により食品産業で使用されています。食品の鮮度、味、色を保持するのに役立ちます。 最近の研究では、飲料中のカフェ酸を迅速に検出するためのBi2S3/CNFナノ複合体に基づく非酵素的電気化学センサーの使用が実証されています {svg_1}。この進歩は、食品部門における品質管理と安全保証におけるその重要性を強調しています。

疾患診断

医学診断において、this compoundはその独特な代謝経路により特定の疾患のバイオマーカーとして役立ちます。 そのレベルは病理学的状態を示す可能性があり、その検出は早期診断と治療計画にとって重要です {svg_2}.

環境モニタリング

この化合物は環境モニタリングにおいて重要な役割を果たします。 カフェ酸誘導体は植物ベースの汚染物質に多く見られるため、カフェ酸誘導体の存在と濃度を検出することで、生態系の汚染レベルを評価できます {svg_3}.

製薬研究

This compoundは、抗炎症作用や抗発がん作用など、その薬理作用について広く研究されています。 新しい治療薬の開発における潜在的な用途について調査されています {svg_4}.

分析化学

分析化学では、this compoundは安定同位体標識のため、機器の校正や方法のバリデーションのための標準として使用されます。 これは、研究における結果の正確な定量化と比較にとって重要です {svg_5}.

材料科学

この化合物は、ナノ複合体の合成に材料科学で応用されています。 これらのナノ複合体は、電気的、機械的、および熱的特性が向上した革新的な材料を作成するための潜在的な用途があります {svg_6}.

作用機序

Target of Action

Caffeic Acid-13C3, an isotopically enriched form of caffeic acid, is a phytonutrient belonging to the flavonoids . It has been identified as a potential antimicrobial agent against chronic infections induced by microbes such as bacteria, fungi, and viruses . It also inhibits 5-LO and 12-LO , enzymes involved in the metabolism of arachidonic acid, a key inflammatory mediator .

Mode of Action

Caffeic Acid-13C3’s mode of action involves preventing the formation of reactive oxygen species, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 . These actions contribute to its anti-carcinogenic properties .

Biochemical Pathways

Caffeic Acid-13C3 and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid, which is then transformed into caffeic acid and its derivatives .

Pharmacokinetics

Caffeic Acid-13C3 has indicated low intestinal absorption, low oral bioavailability in rats, and poor permeability across Caco-2 cells . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of Caffeic Acid-13C3’s action are diverse. It has been reported to exhibit anti-carcinogenic properties against many cancer types . Its mechanism of action involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .

Safety and Hazards

将来の方向性

Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .

生化学分析

Biochemical Properties

Caffeic Acid-13C3 interacts with various enzymes, proteins, and other biomolecules. It is known to interact with and inhibit the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), underlying its antioxidative action . It also has the ability to transfer electrons due to its strong reduction potential .

Cellular Effects

Caffeic Acid-13C3 has significant effects on various types of cells and cellular processes. It can modulate several pathways, such as inhibiting NFkB, STAT3, and ERK1/2, thereby reducing inflammatory responses, and activating the Nrf2/ARE pathway to enhance antioxidant cell defenses . It also has anticarcinogenic activity against hepatocarcinoma (HCC), a type of cancer with high incidence and mortality .

Molecular Mechanism

Caffeic Acid-13C3 exerts its effects at the molecular level through various mechanisms. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, reducing tumor cell angiogenesis, blocking transcription factor and signal translation 3 (STATS), and suppressing collagen IV metalloproteases (MMP2 and MMP-9) .

Metabolic Pathways

Caffeic Acid-13C3 is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid .

特性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

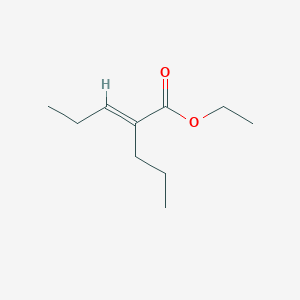

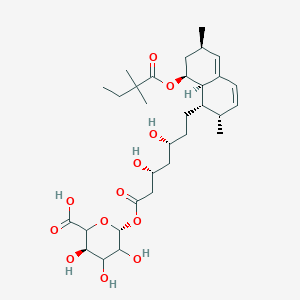

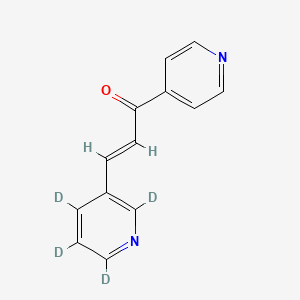

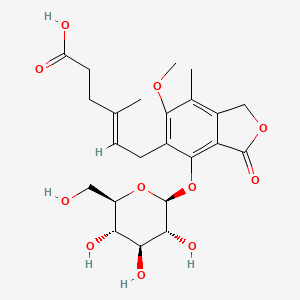

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)